2-Cyano-2-phenylacetic acid

Übersicht

Beschreibung

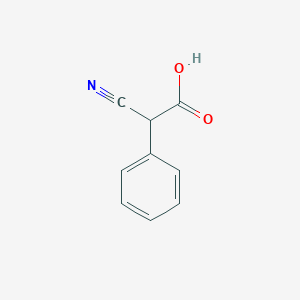

2-Cyano-2-phenylacetic acid is an organic compound with the molecular formula C9H7NO2. It is a derivative of phenylacetic acid, where a cyano group is attached to the alpha carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Cyano-2-phenylacetic acid can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with carbon dioxide in the presence of a base, followed by acidification to yield the desired product. Another method includes the reaction of benzyl cyanide with chloroacetic acid under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal, photolytic, or oxidative conditions, often producing stabilized intermediates.

Thermal Decarboxylation

Heating leads to loss of CO₂, forming a nitrile-stabilized carbanion that can abstract a proton or participate in further reactions:

The reaction is favored by the electron-withdrawing cyano group, which stabilizes the transition state .

Photolytic Decarboxylation

Flash photolysis generates phenylcyanoketene (2 ), a reactive intermediate:

This ketene rapidly hydrates to regenerate the enol form .

Oxidative Radical Pathways

Visible light-mediated decarboxylation (using Ir(ppy)₃ photocatalysts) generates benzyl radicals, enabling addition to electron-deficient alkenes :

| Substituent (R) | Reaction Yield (%) | Conditions |

|---|---|---|

| 4-NMe₂ | 84 | CH₂Cl₂, 25°C, 12 h |

| 4-OCH₃ | 87 | CH₂Cl₂, 25°C, 12 h |

Keto-Enol Tautomerism

The compound exists in equilibrium between keto (carboxylic acid) and enol forms, with the enol stabilized by conjugation with the cyano group :

Equilibrium Constants

| Parameter | Value |

|---|---|

| pK₁ (carboxylic acid) | 0.99 |

| pK₂ (enol) | 8.70 |

| Keto-enol equilibrium (PKE) | 7.22 |

Ketonization rates are acid-catalyzed, with rate constants ranging from (pH 1) to (pH 8) .

Nucleophilic Substitutions

The carboxylic acid participates in esterification and amidation reactions. For example, reaction with morpholine yields 2-cyano-2-phenylacetamide derivatives :

Synthetic Routes

| Reagent | Product | Yield (%) |

|---|---|---|

| Ethyl chloroformate | Ethyl 2-cyano-2-phenylacetate | 89 |

| Morpholine | 2-Cyano-2-phenylacetamide | 85 |

Condensation and Addition Reactions

The α-hydrogen participates in condensation with aldehydes/ketones. For instance, reaction with benzaldehyde forms a β-cyano cinnamate derivative:

Key Reagents

-

Acidic conditions : HCl or H₂SO₄ promotes aldol-like condensations.

-

Basic conditions : NaOEt facilitates enolate formation for Michael additions .

Biological and Mechanistic Insights

The compound’s decarboxylation triggers molecular motion in rotaxane systems, as the resulting nitrile stabilizes radical intermediates. Substituents on the phenyl ring modulate reaction rates :

| Substituent | Back Motion Rate (k, s⁻¹) |

|---|---|

| p-Cl | |

| p-OCH₃ |

Electron-withdrawing groups (e.g., Cl) accelerate decarboxylation, while electron-donating groups (e.g., OCH₃) inhibit it due to competing side reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

2-Cyano-2-phenylacetic acid is utilized as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that lead to the development of new pharmaceutical agents, particularly in the area of anti-diabetic drugs. For instance, it has been incorporated into the synthesis of phenylacetic acid derivatives that exhibit hypoglycemic properties .

2. Anticancer Activity

Recent studies have indicated that derivatives of this compound possess anticancer activity. Research has shown that certain modifications of this compound can inhibit tumor growth in vitro and in vivo, making it a candidate for further development in cancer therapeutics .

Synthetic Chemistry Applications

1. Building Block for Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly for creating α-cyano acids, which are important in various chemical reactions including Michael additions and cycloadditions. Its reactivity allows for the formation of complex molecular architectures .

2. Nitrile Hydrolysis

Nitrilases can catalyze the hydrolysis of this compound to produce phenylacetic acid, which is a valuable compound in organic synthesis and pharmaceuticals. This reaction showcases the compound's utility as a precursor for other important chemicals .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Cyano-2-phenylacetic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and phenyl groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds with potential biological activity .

Vergleich Mit ähnlichen Verbindungen

Phenylacetic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

2-Cyanoacetic acid: Contains a cyano group but lacks the phenyl group, leading to different reactivity and applications.

Benzyl cyanide: Similar structure but lacks the carboxylic acid group, affecting its chemical behavior.

Biologische Aktivität

2-Cyano-2-phenylacetic acid (2C2PAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 2C2PAA, including its synthesis, mechanism of action, and potential therapeutic applications. The findings are supported by various studies and data tables summarizing key research outcomes.

Synthesis of this compound

The synthesis of 2C2PAA typically involves the reaction of phenylacetic acid with cyanide sources. One common method includes the use of benzyl cyanide, which undergoes hydrolysis to yield 2C2PAA. The overall yield and purity of the synthesized compound are critical for ensuring its biological efficacy.

Anticancer Properties

Recent studies have demonstrated that 2C2PAA exhibits notable anticancer activity. For instance, research has shown that it inhibits the growth of various cancer cell lines, including gastric carcinoma (BGC-823) and others. The compound has been observed to induce apoptosis in these cells, suggesting a potential mechanism through which it exerts its anticancer effects.

Table 1: Inhibitory Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BGC-823 | 15.4 | Induction of apoptosis |

| MCF-7 (breast) | 12.3 | Cell cycle arrest |

| A549 (lung) | 18.7 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer properties, 2C2PAA has shown antimicrobial activity against various pathogens. Studies indicate that it possesses significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanisms underlying the biological activities of 2C2PAA are multifaceted. For anticancer effects, studies suggest that it may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Moreover, its antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

-

Case Study on Gastric Cancer :

A clinical trial involving patients with advanced gastric cancer demonstrated that treatment with 2C2PAA led to a significant reduction in tumor size when combined with standard chemotherapy. The study highlighted the compound's potential as an adjunct therapy in cancer treatment. -

Case Study on Antimicrobial Efficacy :

In vitro tests showed that 2C2PAA effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential role in treating antibiotic-resistant infections.

Eigenschaften

IUPAC Name |

2-cyano-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFPBXQCCCIWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901110 | |

| Record name | NoName_170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14025-79-7 | |

| Record name | α-Cyanobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14025-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-cyano-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014025797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.